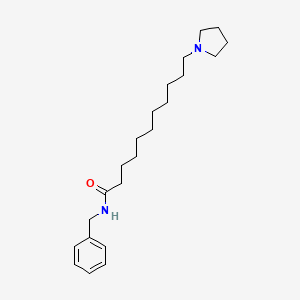

N-Benzylpyrrolidine-1-undecanamide

Description

Structure

3D Structure

Properties

CAS No. |

93918-92-4 |

|---|---|

Molecular Formula |

C22H36N2O |

Molecular Weight |

344.5 g/mol |

IUPAC Name |

N-benzyl-11-pyrrolidin-1-ylundecanamide |

InChI |

InChI=1S/C22H36N2O/c25-22(23-20-21-14-8-7-9-15-21)16-10-5-3-1-2-4-6-11-17-24-18-12-13-19-24/h7-9,14-15H,1-6,10-13,16-20H2,(H,23,25) |

InChI Key |

LYAWISOLMKNQKO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CCCCCCCCCCC(=O)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Benzylpyrrolidine 1 Undecanamide

Comprehensive Retrosynthetic Disconnection Strategies for N-Benzylpyrrolidine-1-undecanamide

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. amazonaws.com For this compound, two primary disconnection strategies are evident.

The most intuitive disconnection is of the amide C-N bond. amazonaws.com This is a common and reliable strategy for amide synthesis. amazonaws.com This break simplifies the target molecule into two key synthons: N-benzylpyrrolidine and an activated derivative of undecanoic acid, such as undecanoyl chloride. This approach allows for the separate, optimized synthesis of each component before the final coupling step.

An alternative disconnection can be made at the benzylic C-N bond of the pyrrolidine (B122466) ring. This would yield pyrrolidine-1-undecanamide and a benzylating agent like benzyl (B1604629) bromide. This strategy might be considered if the pyrrolidine-1-undecanamide precursor is more readily accessible or if this pathway offers stereochemical advantages.

| Disconnection Strategy | Bond Cleaved | Precursors | Key Reaction |

| Amide Disconnection | Amide C-N | N-benzylpyrrolidine & Undecanoic acid/Undecoyl chloride | Amidation |

| N-Benzyl Disconnection | Benzylic C-N | Pyrrolidine-1-undecanamide & Benzyl halide | N-Alkylation |

Mechanistic Investigations of Pyrrolidine Ring Formation within the N-Benzylpyrrolidine Moiety

Exploration of 1,3-Dipolar Cycloaddition Pathways for Pyrrolidine Construction

Catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides stands out as a powerful method for constructing highly substituted and stereochemically complex pyrrolidines. rsc.org This reaction involves the in-situ generation of an azomethine ylide, which then reacts with a dipolarophile (an alkene) in a [3+2] cycloaddition to form the pyrrolidine ring. mdpi.comacs.org The versatility of this method allows for the creation of diverse stereochemical patterns. rsc.org The process can be rendered asymmetric through the use of chiral catalysts, often based on silver or copper complexes, leading to enantioenriched proline derivatives. acs.org The generation of azomethine ylides can be achieved from various precursors, including the decarboxylative condensation of α-amino acids with aldehydes or imines. mdpi.commdpi.com

Ring Contraction Rearrangements in Pyrrolidine Synthesis

Ring contraction represents an elegant, albeit less common, strategy for synthesizing pyrrolidines from larger heterocyclic systems like piperidines. rsc.orgresearchgate.net These skeletal rearrangement methods can be particularly useful for accessing unique substitution patterns that are challenging to obtain through other routes. osaka-u.ac.jpresearchgate.net For instance, a recently developed method involves an oxidative rearrangement of N-H piperidines using a hypervalent iodine reagent, which proceeds through an iminium ion intermediate that is subsequently trapped to yield the pyrrolidine derivative. researchgate.net Another innovative approach is the photo-promoted ring contraction of pyridines with silylborane, which furnishes pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jpresearchgate.netnih.gov

N-Alkylation and Reductive Amination Routes for Benzylpyrrolidine Formation

More traditional yet highly effective methods for synthesizing N-benzylpyrrolidine include N-alkylation and reductive amination. organic-chemistry.org

N-Alkylation involves the direct reaction of pyrrolidine with a benzylating agent, such as benzyl chloride or benzyl bromide, typically in the presence of a base to neutralize the hydrogen halide byproduct. This is a straightforward and often high-yielding approach.

Reductive amination offers a versatile alternative, capable of forming the N-benzylpyrrolidine ring from various precursors. arkat-usa.org This one-pot procedure typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. organic-chemistry.orgnih.gov For the synthesis of N-benzylpyrrolidine, this could involve the reaction of succinaldehyde (B1195056) with benzylamine, followed by reduction. Modern reductive amination protocols often utilize mild and selective reducing agents like sodium triacetoxyborohydride (B8407120) or employ catalytic transfer hydrogenation, which is more environmentally benign. nih.govresearchgate.netnih.gov For example, an iridium-catalyzed reductive amination of diketones with anilines has been shown to be a practical route to N-aryl-substituted pyrrolidines. nih.gov

Elaboration of the Undecanamide (B1594487) Chain: Advanced Amidation Techniques

The final and crucial step in the synthesis of this compound is the formation of the robust amide bond linking the N-benzylpyrrolidine moiety to the undecanoyl chain.

Modern Amide Bond Forming Reactions for Undecanamide Assembly

While the reaction of an acid chloride with an amine is a classic method for amide bond formation, modern organic synthesis favors the use of coupling reagents that allow for the direct amidation of carboxylic acids under milder conditions. numberanalytics.comlibretexts.org This approach is particularly advantageous when dealing with complex or sensitive substrates. umich.edu These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. umich.edu

The direct thermal condensation of a fatty acid with an amine can be effective but often requires high temperatures. researchgate.net Catalytic methods, such as using 3,4,5-trifluorophenylboronic acid, can significantly lower the activation energy and reaction temperature for the amidation of long-chain fatty acids. researchgate.net

A wide array of coupling reagents has been developed, each with its own advantages. Common classes include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., PyBOP), and aminium/uronium salts (e.g., HATU, HBTU). umich.edu The use of these reagents often minimizes side reactions and improves yields. nih.gov For instance, microflow reactor technology has been employed for highly efficient amide bond formation by rapidly generating highly active species from reagents like triphosgene, which then react swiftly with amines to give high yields with minimal epimerization. nih.gov Biocatalytic methods, using enzymes like lipases, also present a green and highly selective alternative for amide synthesis. numberanalytics.com

| Coupling Reagent Class | Example(s) | General Features |

| Carbodiimides | DCC, EDC | Widely used, cost-effective. umich.edu |

| Phosphonium Salts | PyBOP | Effective for sterically hindered couplings. umich.edu |

| Aminium/Uronium Salts | HATU, HBTU | High coupling efficiency, low racemization. umich.edu |

| Organocatalysts | 4-DMAP | Used as a catalyst in acylation reactions. numberanalytics.com |

| Anhydrides | PPAA | Good for solution-phase synthesis and cyclizations. umich.edu |

Coupling Strategies for Undecanoic Acid Integration

The formation of the amide bond between undecanoic acid and N-benzylpyrrolidine is a critical step in the synthesis of the target molecule. Modern synthetic chemistry offers a variety of coupling strategies that move beyond classical methods, aiming for higher yields, milder conditions, and improved atom economy.

A prevalent method involves the activation of undecanoic acid with a suitable coupling reagent. Thionyl chloride (SOCl₂) can be employed to convert the carboxylic acid into the corresponding acyl chloride, which then readily reacts with N-benzylpyrrolidine. This one-pot procedure is efficient for producing both secondary and tertiary amides, even with sterically hindered amines, and has been shown to be scalable for industrial production. rsc.orgresearchgate.net

Boron-based reagents have also emerged as effective catalysts for direct amidation. For instance, the trifluoroethanol-derived borate (B1201080) ester, B(OCH₂CF₃)₃, facilitates the direct coupling of carboxylic acids and amines with high conversions. acs.org Similarly, boronic acids can catalyze these reactions, often requiring methods to remove water, such as azeotropic distillation. rsc.orgrsc.orgdur.ac.uk

Enzymatic approaches offer a green and highly selective alternative for amide bond formation. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have demonstrated high catalytic activity in organic solvents for the amidation of carboxylic acids with a range of primary and secondary amines. nih.gov These biocatalytic methods operate under mild conditions and often require minimal product purification, making them attractive for sustainable synthesis. nih.gov

The following table summarizes various coupling reagents and their general reaction conditions for amide synthesis, which can be applied to the formation of this compound.

| Coupling Reagent/Catalyst | Typical Conditions | Advantages |

| Thionyl chloride (SOCl₂) | One-pot, often with a base | High yields, scalable |

| B(OCH₂CF₃)₃ | MeCN, 80-100 °C | High conversion, broad substrate scope |

| Boronic acids | Toluene, reflux with water removal | Catalytic, direct amidation |

| Candida antarctica lipase B (CALB) | Organic solvent (e.g., CPME), 60 °C | Mild conditions, high selectivity, green |

Catalysis in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions with high efficiency and selectivity under mild conditions. The synthesis of this compound can benefit from various catalytic systems, including Lewis acid and transition metal catalysis.

Lewis Acid Catalysis Applications

Lewis acids are instrumental in activating either the carboxylic acid or the amine partner in amidation reactions. For instance, Lewis acids like ZnBr₂ or FeCl₃ can catalyze the oxidation of benzylamines to the corresponding amides in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). rsc.org

In the context of pyrrolidine synthesis, Lewis acids such as Ytterbium triflate (Yb(OTf)₃) have been shown to catalyze the three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters to form pyrrolidines with high diastereoselectivity. organic-chemistry.org A similar strategy could be envisioned where a Lewis acid promotes the formation of N-benzylpyrrolidine, which is then acylated in situ or in a subsequent step. The combination of a Lewis acid with a photoredox catalyst has also been reported for the reductive cleavage of the C-N bond in N-benzoyl pyrrolidines, showcasing the versatility of Lewis acids in modifying pyrrolidine structures.

Transition Metal-Mediated Syntheses (e.g., Gold Catalysis)

Transition metals are widely used to catalyze the formation of both the pyrrolidine ring and the amide bond. Gold catalysts, in particular, have shown remarkable activity. Gold nanoparticles can catalyze the synthesis of amides from aldehydes and amines in an aqueous medium under mild conditions. rsc.orgpolyu.edu.hk Furthermore, gold and bimetallic gold-based nanoparticles (e.g., gold/iron, gold/nickel, or gold/cobalt) can effectively catalyze the aerobic oxidative amidation of alcohols and amines. acs.org

For the construction of the pyrrolidine ring, transition metals like palladium, rhodium, and iridium are frequently employed. Palladium-catalyzed intramolecular aminoarylation of alkenes is a powerful method for generating pyrrolidines. acs.org Rhodium complexes have been used for the asymmetric intramolecular hydroamination of unactivated alkenes to produce chiral pyrrolidines. acs.org Iridium-catalyzed reductive generation of azomethine ylides from amides, followed by cycloaddition, provides access to highly functionalized pyrrolidines. nih.govacs.org Copper-catalyzed intramolecular C-H amination of N-halide amides also offers a route to pyrrolidines. nih.govacs.org A platinum/Brønsted acid relay catalytic system can be used to synthesize pyrrolidine derivatives from alkynamines and alkenes or alkynes through a cascade process. nih.gov

The following table provides an overview of transition metal catalysts and their applications in the synthesis of amides and pyrrolidines.

| Catalyst System | Reaction Type | Application |

| Gold nanoparticles | Oxidative amidation | Aldehyde/amine or alcohol/amine coupling |

| Palladium complexes | Intramolecular aminoarylation | Pyrrolidine synthesis |

| Rhodium complexes | Asymmetric hydroamination | Chiral pyrrolidine synthesis |

| Iridium complexes | Reductive azomethine ylide generation | Functionalized pyrrolidine synthesis |

| Copper complexes | Intramolecular C-H amination | Pyrrolidine synthesis |

| Platinum/Brønsted acid | Cycloisomerization/nucleophilic addition | Pyrrolidine derivative synthesis |

Diastereoselective and Enantioselective Approaches to this compound

Achiral this compound can be synthesized from achiral precursors. However, if the pyrrolidine ring is substituted, the creation of stereocenters necessitates diastereoselective or enantioselective synthetic methods.

Diastereoselective synthesis of substituted pyrrolidines can be achieved through various cycloaddition reactions. The [3+2] cycloaddition of azomethine ylides with alkenes is a powerful tool for constructing the pyrrolidine ring with control over up to four stereocenters. acs.orgrsc.org Lewis acid-catalyzed aza-Cope rearrangement–Mannich cyclization can yield trans-acylpyrrolidines with high diastereoselectivity. emich.edu

For enantioselective synthesis, chiral catalysts or chiral starting materials are employed. The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a prominent method for the enantioselective synthesis of substituted pyrrolidines. mappingignorance.org Transaminases can be used for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, providing access to both enantiomers with high enantiomeric excess. nih.govacs.org Starting from chiral precursors like amino acids or phenylglycinol is another established strategy to produce enantiopure 2,5-disubstituted pyrrolidines. nih.gov

One-Pot and Cascade Reaction Sequences for Enhanced Synthetic Efficiency

One-pot and cascade reactions are highly desirable as they reduce the number of workup and purification steps, saving time, reagents, and solvents. Several such strategies can be envisioned for the synthesis of this compound.

A one-pot synthesis of amides from carboxylic acids and amines using thionyl chloride as an activating agent has been reported to be highly efficient. rsc.orgresearchgate.net Another one-pot method involves the use of a dehydrating agent to first form the amide in situ, which then undergoes further reaction. rsc.org

Cascade reactions for the synthesis of functionalized pyrrolidines are also well-documented. A one-pot nitro-Mannich/hydroamination cascade reaction, controlled by a combination of a base and a gold(I) catalyst, can produce substituted pyrrolidines with three stereocenters in high yields and good diastereoselectivities. rsc.orgresearchgate.net A Smiles-Truce cascade reaction of arylsulfonamides with cyclopropane (B1198618) diesters provides a metal-free, one-step synthesis of α-arylated pyrrolidinones. nih.gov

Optimization of Reaction Conditions and Yield for Scalable Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production requires careful optimization of reaction conditions to ensure safety, cost-effectiveness, and high yield. For the amidation step, factors such as the choice of coupling reagent, base, solvent, and temperature are critical. acs.org For example, in a copper-MOF catalyzed oxidative amidation, increasing the reaction temperature from 25 °C to 65 °C significantly increased the yield. researchgate.net

The scalability of pyrrolidine synthesis has also been addressed. For instance, the synthesis of spirocyclic pyrrolidines has been scaled up to 100 g, involving steps like hydroboration-oxidation and mesylation, where the use of freshly prepared reagents was found to be crucial. acs.org When considering scale-up, practical aspects such as atom economy, cost of reagents, safety, and toxicity become paramount. acs.org The development of catalytic systems that are recyclable and can operate under mild conditions is a key goal for sustainable large-scale synthesis. researchgate.net

Chemical Reactivity and Derivatization Strategies of N Benzylpyrrolidine 1 Undecanamide

Amide Bond Hydrolysis and Formation Kinetics

The amide bond is the central linkage in N-Benzylpyrrolidine-1-undecanamide, and its stability and formation are key aspects of its chemistry.

Amide Bond Hydrolysis: The hydrolysis of the amide bond in this compound results in the cleavage of the molecule into N-benzylpyrrolidine and undecanoic acid. This reaction can be catalyzed by either acid or base. nih.govnih.gov Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. nih.gov In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon. nih.gov

Formation Kinetics: The formation of this compound is typically achieved through the reaction of undecanoyl chloride with N-benzylpyrrolidine. This is a nucleophilic acyl substitution reaction where the lone pair of the pyrrolidine (B122466) nitrogen attacks the electrophilic carbonyl carbon of the acid chloride. nih.gov The reaction is generally rapid due to the high reactivity of acyl chlorides. nih.gov The kinetics of this type of reaction are influenced by factors such as the concentration of reactants, the solvent, and the temperature. While specific rate constants for this exact reaction are not documented, the formation of amides from acid chlorides and secondary amines is a well-established and efficient process in organic synthesis. nih.gov

Reactivity of the Pyrrolidine Nitrogen: Quaternization and N-Oxidation

The tertiary nitrogen atom within the pyrrolidine ring is a key site for functionalization, primarily through quaternization and N-oxidation reactions.

Quaternization: The lone pair of electrons on the pyrrolidine nitrogen makes it nucleophilic and susceptible to reaction with electrophiles, such as alkyl halides, to form quaternary ammonium (B1175870) salts. This reaction, known as quaternization, introduces a permanent positive charge to the nitrogen atom. ysu.amyoutube.com The reaction of N-benzylpyrrolidine derivatives with various alkylating agents, such as benzyl (B1604629) bromide or p-methylbenzyl bromide, proceeds to yield the corresponding quaternary salts. ysu.amlibretexts.org The kinetics of quaternization reactions, such as that between N,N-dimethylaniline and benzyl chloride, have been studied and are influenced by the solvent polarity, with more polar solvents generally accelerating the reaction. imperial.ac.uk

N-Oxidation: The pyrrolidine nitrogen can also be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. organic-chemistry.org The N-oxidation of N-methylpyrrolidine, a related compound, has been shown to occur in biological systems, yielding the corresponding N-oxide. imperial.ac.uk Similarly, N-benzyl-N-alkylhydroxylamines can be oxidized to nitrones. khanacademy.org The oxidation of nitrogen-containing compounds is a common metabolic pathway for many drugs and can significantly alter their biological properties. libretexts.org The oxidation of N-benzyl groups in other cyclic amine structures has been achieved using reagents like Cr(VI) and cerium ammonium nitrate (B79036). researchgate.net

Functional Group Interconversions on the Undecanamide (B1594487) Chain

The long undecanamide chain provides a hydrocarbon scaffold that can be functionalized through various interconversions, although its relative inertness can present challenges.

The primary targets for functionalization on the undecanamide chain are the C-H bonds. Selective oxidation of the terminal methyl group (ω-oxidation) or other methylene (B1212753) groups along the chain can introduce new functional groups. Recent advances in catalysis have enabled the selective hydroxylation of terminal methyl groups in long-chain alkanes using molecular oxygen over photocatalysts like atomically dispersed Ti in a mesoporous SiO2 matrix. researchgate.net This method shows high selectivity for the terminal position, producing mainly aldehydes and carboxylic acids. researchgate.net

Enzymatic approaches, particularly using cytochrome P450 monooxygenases, have also demonstrated remarkable regioselectivity in alkane hydroxylation. ysu.amcapes.gov.brslideshare.net For instance, wild-type CYP153A33 can hydroxylate long-chain fatty acids with high selectivity at the terminal position. ysu.am While these methods have been primarily demonstrated on alkanes, they offer a potential strategy for the selective functionalization of the undecanamide chain in this compound.

Other potential functional group interconversions on a modified undecanamide chain (e.g., one containing a double bond) could include Wacker-type oxidation of a terminal alkene to a methyl ketone. libretexts.orgsolubilityofthings.comscilit.com General functional group interconversions such as the conversion of alcohols to aldehydes or carboxylic acids are also applicable. fiveable.mewikipedia.org

Regioselective and Stereoselective Functionalization of the Benzyl Moiety

The benzyl group offers another site for derivatization through reactions on the aromatic ring and at the benzylic position.

Regioselective Functionalization of the Aromatic Ring: Electrophilic aromatic substitution reactions on the benzyl group are directed by the activating, ortho-, para-directing nature of the alkyl substituent. chemistrysteps.com Regioselective bromination of the aromatic ring can be achieved using various reagents. For example, N-Benzyl-DABCO tribromide has been used for the high-yielding, regioselective monobromination of aromatic amines and phenols at room temperature. nih.gov Other methods for regioselective bromination of activated aromatic rings include the use of Br2/SO2Cl2 over microporous catalysts or tribromoisocyanuric acid. slideshare.netbath.ac.uk

A powerful method for regioselective functionalization is directed ortho-lithiation. In the case of N-benzylpivalamides and N'-benzyl-N,N-dimethylureas, lithiation can occur at the ortho position of the benzyl ring, allowing for the introduction of various electrophiles at this specific site. nih.govontosight.ai The regioselectivity between ortho-lithiation and α-lithiation (at the benzylic position) can be influenced by the substituents on the aziridine (B145994) ring in related N-alkylarylaziridines. libretexts.org

Stereoselective Functionalization of the Benzylic Position: The benzylic position is activated towards both radical and ionic reactions due to the resonance stabilization of the resulting intermediate. youtube.comlibretexts.orgnih.gov Asymmetric deprotonation of N-Boc-pyrrolidine using a chiral ligand like (-)-sparteine (B7772259) complexed with s-BuLi allows for enantioselective functionalization at the α-position to the nitrogen. nih.gov A similar strategy has been applied to the asymmetric deprotonation of N-Pop-benzylamines, providing a route to chiral derivatives. masterorganicchemistry.com

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry. Chiral pyrrolidine derivatives have been used as auxiliaries in various reactions. ysu.amresearchgate.netcapes.gov.brnih.gov For instance, a chiral auxiliary derived from (S)-N-(2-benzoylphenyl)-1-(4-benzyloxybenzyl)pyrrolidine-2-carboxamide has been used in the synthesis of chiral Ni(II) complexes for amino acid synthesis. ysu.am These approaches could be adapted to achieve stereoselective functionalization at the benzylic position of this compound.

Design and Synthesis of this compound Analogues and Conjugates

The chemical reactivity of this compound at its various functional groups allows for the design and synthesis of a wide array of analogues and conjugates with potentially novel properties.

Analogues: Analogues can be synthesized by modifying any of the three main components of the molecule. For example, variations in the substitution pattern on the benzyl ring can be introduced through electrophilic aromatic substitution or by starting with a substituted benzylamine. The length and functionality of the acyl chain can be altered by using different acyl chlorides in the initial amide formation step. Modifications to the pyrrolidine ring itself are also possible, although this often requires a de novo synthesis of the ring system. Numerous N-benzylpyrrolidine derivatives have been synthesized and evaluated for various biological activities, highlighting the therapeutic potential of this scaffold. nih.govcapes.gov.brmasterorganicchemistry.com

Conjugates: The functional groups on this compound can be used to attach it to other molecules, such as peptides, polymers, or other bioactive agents, to create conjugates. For instance, if a carboxylic acid group were introduced onto the undecanamide chain, it could be coupled to the N-terminus of a peptide using standard peptide coupling reagents. imperial.ac.ukwikipedia.org Conversely, an amine-functionalized analogue could be acylated with a peptide. The synthesis of peptide C-terminal N-alkyl amides is a known strategy to improve the pharmacokinetic properties of peptides. The development of efficient methods for amide bond formation, including those compatible with solid-phase synthesis, facilitates the creation of such complex conjugates.

Data Tables

Table 1: Examples of Quaternization Reactions of N-Benzylpyrrolidine Derivatives

| Starting Material | Reagent | Product | Yield (%) | Reference |

| N-Benzylpyrrolidine | Benzyl bromide | N,N-Dibenzylpyrrolidinium bromide | Not reported | ysu.am |

| (S)-3-Benzamidoquinuclidine | p-Methylbenzyl bromide | (S)-N-(p-Methylbenzyl)-3-benzamidoquinuclidinium bromide | Not reported | libretexts.org |

| N,N-Dimethylaniline | Benzyl chloride | N-Benzyl-N,N-dimethylanilinium chloride | Not reported | imperial.ac.uk |

Table 2: Examples of Regioselective Bromination of Aromatic Compounds

| Substrate | Reagent | Product | Regioselectivity | Yield (%) | Reference |

| Aniline | N-Benzyl-DABCO tribromide | 4-Bromoaniline | para | High | nih.gov |

| Phenol | N-Benzyl-DABCO tribromide | 4-Bromophenol | para | High | nih.gov |

| Chlorobenzene | Br2/SO2Cl2/Ca2+-Y zeolite | 4-Bromochlorobenzene | para | ~97% | slideshare.net |

| Anisole | Tribromoisocyanuric acid | 4-Bromoanisole | para | 95 | bath.ac.uk |

Academic Applications of N Benzylpyrrolidine 1 Undecanamide As a Chemical Building Block

Precursor in the Synthesis of Complex Organic Molecules

N-Benzylpyrrolidine-1-undecanamide is identified as a useful intermediate in the synthesis of various chemical compounds, including pharmaceuticals and agrochemicals. ontosight.ai Its unique structure, which combines a pyrrolidine (B122466) ring, a flexible undecanamide (B1594487) chain, and a benzyl (B1604629) group, makes it a versatile building block. ontosight.ai However, publicly available scientific literature does not currently provide specific, detailed examples of complex organic molecules that have been synthesized using this compound as a precursor. Further research is needed to document its specific applications in synthetic pathways.

Advanced Studies in Surfactant and Emulsifier Design Principles

The molecular structure of this compound, possessing both hydrophobic (the undecanamide chain and benzyl group) and hydrophilic (the amide and pyrrolidine functionalities) components, suggests its potential as a surfactant and emulsifier. ontosight.ai It is mentioned as having applications in cosmetic products for these purposes. ontosight.ai Despite these indicated uses, detailed research findings and specific data on its performance characteristics, such as critical micelle concentration (CMC), surface tension reduction, and emulsification efficiency, are not extensively documented in the available academic literature.

Mechanistic Research into Corrosion Inhibition Processes

Exploration in Materials Science for Polymer and Coating Applications

While the chemical structure of this compound suggests properties that could be of interest in materials science, such as in the formulation of polymers and coatings, there is currently a lack of specific research in this area. The long alkyl chain could potentially impart flexibility and hydrophobicity to a polymer matrix, and the pyrrolidine and benzyl groups could influence adhesion and other surface properties of coatings. However, dedicated studies exploring the incorporation of this compound into polymers or its use as an additive in coatings have not been found in the surveyed scientific literature.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzylamine |

| Undecanoic acid |

| Pyrrolidine |

| Ethanol (B145695) |

Future Research Directions and Interdisciplinary Prospects for N Benzylpyrrolidine 1 Undecanamide

Development of Sustainable and Green Synthetic Routes

The traditional synthesis of amides often involves harsh reagents and generates significant waste. The development of sustainable and environmentally friendly synthetic methods for N-Benzylpyrrolidine-1-undecanamide is a crucial area of future research. The principles of green chemistry aim to reduce the environmental impact of chemical processes by focusing on atom economy, the use of less hazardous substances, and energy efficiency.

Recent advancements in amide synthesis offer several promising green alternatives to conventional methods. These include:

Catalytic Methods: The use of catalysts can significantly improve the efficiency and selectivity of amide bond formation while minimizing waste. For instance, researchers have developed methods using ceric ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst for the direct synthesis of amides from carboxylic acids and amines under solvent-free conditions, often accelerated by microwave irradiation. ontosight.airesearchgate.net Other catalytic systems, such as those based on palladium or activated K60 silica, have also shown promise in promoting amide bond formation. mdpi.com

Photocatalysis: Covalent Organic Frameworks (COFs) are emerging as effective photocatalysts for amide synthesis. These materials can facilitate the reaction under mild conditions using light as an energy source, offering a recyclable and efficient pathway that reduces the need for high temperatures and harsh reagents. nih.gov

Enzymatic Synthesis: Biocatalysis, utilizing enzymes like Candida antarctica lipase (B570770) B (CALB), presents a highly specific and environmentally benign route to amide synthesis. acs.orglookchem.com These enzymatic methods can be performed in green solvents, such as cyclopentyl methyl ether, and often result in high yields and purity without the need for extensive purification steps. acs.org

The application of these green synthetic strategies to the production of this compound, which is formed from the reaction of benzylamine, undecanoic acid, and pyrrolidine (B122466), could lead to more sustainable and cost-effective manufacturing processes. ontosight.ainih.gov

High-Throughput Synthesis and Screening for Chemical Diversity

To explore the full potential of this compound and its analogs, high-throughput synthesis (HTS) and screening methods are indispensable. These technologies enable the rapid generation and evaluation of large libraries of compounds, accelerating the discovery of new molecules with desired biological activities or material properties.

High-Throughput Synthesis techniques that could be applied to create a diverse library of this compound derivatives include:

Combinatorial Chemistry: By systematically combining a variety of building blocks (different substituted pyrrolidines, benzylamines, and long-chain carboxylic acids), vast libraries of structurally related amides can be synthesized. wikipedia.orgajol.info This approach allows for the exploration of a wide chemical space to identify structure-activity relationships.

Parallel Synthesis: This technique involves the simultaneous synthesis of multiple compounds in separate reaction vessels, often in a microplate format. vulcanchem.com This allows for the efficient production of a large number of individual, well-characterized compounds for screening.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enabling rapid optimization and synthesis of amide libraries with high purity and yield. ontosight.ai

Once a library of this compound analogs is synthesized, High-Throughput Screening (HTS) methods can be employed to rapidly assess their properties. For instance, fluorescent probes can be used in visual HTS assays to identify potent enzyme inhibitors from a large pool of compounds. nih.gov Such screening can be automated to test tens of millions of variants in a short period. researchgate.net The integration of HTS with combinatorial synthesis creates a powerful platform for discovering novel applications of this class of molecules.

Integration with Artificial Intelligence and Machine Learning in Chemical Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research and drug discovery. These computational tools can significantly accelerate the design and optimization of molecules with desired properties, including those based on the this compound scaffold.

Key applications of AI and ML in the design of novel this compound derivatives include:

Predictive Modeling: Machine learning algorithms, such as random forests and neural networks, can be trained on existing data to predict the biological activity, toxicity, and physicochemical properties of new compounds. nih.govacs.orgnih.govwikipedia.org These models can analyze molecular descriptors to identify key structural features that influence a compound's behavior, guiding the design of more effective molecules. nih.govnih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with specific desired properties. vulcanchem.comwikipedia.org By learning the underlying patterns in chemical space, these models can propose novel this compound analogs that are optimized for a particular biological target or material application.

Virtual Screening: AI-powered virtual screening can rapidly evaluate vast libraries of virtual compounds against a biological target, prioritizing a smaller, more manageable set of candidates for synthesis and experimental testing. vulcanchem.com This significantly reduces the time and cost associated with the initial stages of discovery.

Reaction Prediction: Machine learning models can predict the outcomes of chemical reactions, including the conversion rates of amide bond synthesis. nih.gov This can aid in the optimization of synthetic routes for this compound and its derivatives, making the process more efficient and predictable.

By leveraging these in silico methods, researchers can explore a much larger chemical space and focus laboratory efforts on the most promising candidates, thereby accelerating the discovery and development of new applications for this compound. lookchem.comnih.govorganic-chemistry.org

Novel Applications in Supramolecular Chemistry and Nanotechnology

The unique molecular structure of this compound, which combines a polar head group (the pyrrolidine and amide functions) with a long, nonpolar alkyl chain, makes it a fascinating candidate for applications in supramolecular chemistry and nanotechnology.

Supramolecular Chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of well-defined, self-assembled structures. The amide group is known for its ability to form strong hydrogen bonds, which can drive the self-assembly of molecules into larger architectures. youtube.comyoutube.com The long undecanamide (B1594487) chain can participate in van der Waals interactions, further stabilizing these assemblies. Potential supramolecular structures that could be formed from this compound and its derivatives include:

Gels: The self-assembly of long-chain amides can lead to the formation of fibrous networks that entrap solvent molecules, resulting in the formation of supramolecular gels. These materials have potential applications in areas such as drug delivery and tissue engineering.

Liquid Crystals: The rod-like shape of the molecule could allow for the formation of liquid crystalline phases, where the molecules exhibit a degree of orientational order.

In Nanotechnology , the self-assembly of amphiphilic molecules like this compound can be harnessed to create a variety of nanostructures. The presence of the pyrrolidine ring offers a versatile scaffold that can be further functionalized to tune the properties of the resulting nanomaterials. nih.gov Potential applications in nanotechnology include:

Nanoparticles and Micelles: In aqueous environments, these molecules could self-assemble into nanoparticles or micelles, with the hydrophobic undecanamide chains forming the core and the more polar benzylpyrrolidine heads forming the shell. Such structures could be used as nanocarriers for drug delivery.

Nanostructured Polymers: this compound could serve as a monomer or a building block for the synthesis of novel nanostructured polymers with unique thermal and optical properties. nih.gov The incorporation of the chiral pyrrolidine moiety could also lead to the development of chiral nanomaterials.

The exploration of the self-assembly behavior of this compound and the fabrication of novel nanomaterials represent exciting and promising directions for future research.

Q & A

Basic Questions

Q. What are the standard synthetic routes for N-Benzylpyrrolidine-1-undecanamide, and what experimental conditions are critical for reproducibility?

- Methodological Answer : A common approach involves nucleophilic substitution or amide coupling reactions. For example, pyrrolidine derivatives can be synthesized by reacting fluorinated precursors with amines under reflux conditions (e.g., DMF as solvent, potassium carbonate as base, 150°C for 20 hours). Reaction progress is monitored via TLC, followed by extraction (ethyl acetate), washing (ammonium chloride), and solvent removal under reduced pressure . Ensure stoichiometric equivalence of reagents and controlled heating to avoid side reactions.

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Use 1H NMR to confirm molecular structure (e.g., δ 10.01 ppm for aldehyde protons in related compounds) and purity. Mass spectrometry (MS) or high-resolution MS (HRMS) validates molecular weight. Combustion analysis (%N) ensures elemental composition matches theoretical values. Cross-reference spectral data with databases like NIST Chemistry WebBook to resolve ambiguities .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : Work in a ventilated fume hood with PPE (gloves, goggles, lab coat). Avoid dust generation; use local exhaust ventilation. In case of skin contact, rinse immediately with water. Store in sealed containers away from light and oxidizers at room temperature. Spills should be collected using inert absorbents and disposed of as hazardous waste .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis?

- Methodological Answer : Systematically vary parameters:

- Solvent polarity : Test DMF vs. THF for improved solubility.

- Catalysts : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.

- Temperature : Use microwave-assisted synthesis (e.g., 150°C for 10 hours) to reduce time and byproducts .

- Purification : Optimize column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) for higher purity.

Q. How should researchers address contradictory spectral data during characterization?

- Methodological Answer :

- Purity check : Re-crystallize or repurify the compound to eliminate impurities affecting NMR/MS signals.

- Multi-method validation : Compare IR, 13C NMR, and X-ray crystallography (if crystals are obtainable).

- Database cross-referencing : Use NIST or PubChem to verify expected spectral patterns and rule out isomerism .

Q. What computational strategies can predict the compound’s physicochemical properties or reactivity?

- Methodological Answer :

- DFT calculations : Model electron density maps to predict nucleophilic/electrophilic sites.

- Molecular docking : Assess binding affinity to biological targets (e.g., enzymes) using AutoDock Vina.

- Solubility prediction : Apply Hansen solubility parameters or COSMO-RS simulations to optimize solvent selection .

Q. What strategies are effective for designing novel derivatives with enhanced bioactivity?

- Methodological Answer :

- Scaffold modification : Introduce electron-withdrawing groups (e.g., -NO2) to the benzyl moiety to modulate electronic effects.

- SAR studies : Synthesize analogs with varied alkyl chain lengths (e.g., undecanamide vs. shorter chains) and evaluate biological activity (e.g., enzyme inhibition assays) .

Q. How do solvent choice and storage conditions affect the compound’s long-term stability?

- Methodological Answer :

- Accelerated stability testing : Store aliquots in DMSO, ethanol, or aqueous buffers at 4°C, 25°C, and -20°C. Monitor degradation via HPLC at intervals (1, 3, 6 months).

- Light sensitivity : Compare degradation rates in amber vs. clear vials to assess photolytic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.